3-Azetidinomethyl-4'-thiomethylbenzophenone
Description
3-Azetidinomethyl-4'-thiomethylbenzophenone (CAS: 898756-37-1) is a benzophenone derivative featuring an azetidine (4-membered nitrogen-containing ring) at the 3-position and a thiomethyl (-SMe) group at the 4'-position of the benzophenone scaffold. Its molecular formula is C₁₈H₁₉NOS, with a molecular weight of 297.41 g/mol .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKFSYIDJUCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643249 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-55-6 | |
| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Azetidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Azetidine Ring to Benzophenone: The azetidine ring is then attached to the benzophenone core through a nucleophilic substitution reaction.
Introduction of the Thiomethyl Group: The thiomethyl group is introduced via a thiolation reaction, where a suitable thiol reagent is used to replace a leaving group on the benzophenone core.
Industrial Production Methods:
Industrial production of 3-Azetidinomethyl-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Azetidinomethyl-4’-thiomethylbenzophenone can undergo oxidation reactions, where the thiomethyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzophenone core and the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various reduced derivatives of the benzophenone core and azetidine ring.
Substitution Products: Substituted benzophenone derivatives with different functional groups.
Scientific Research Applications
Chemistry:
3-Azetidinomethyl-4’-thiomethylbenzophenone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology:
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features are explored for designing drugs with specific biological activities.
Industry:
In the industrial sector, 3-Azetidinomethyl-4’-thiomethylbenzophenone is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and thiomethyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction modulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Properties
The following table summarizes critical differences between 3-Azetidinomethyl-4'-thiomethylbenzophenone and its analogs:
Detailed Comparisons
Halogen-Substituted Analog: 3-Azetidinomethyl-4'-bromobenzophenone
- Structural Difference : Replacement of -SMe with -Br.
- Impact : Bromine’s higher atomic weight increases molecular weight (330.22 vs. 297.41 ). Predicted properties include a density of 1.407 g/cm³ and boiling point of 430.5°C , suggesting higher thermal stability compared to the thiomethyl analog .
- Applications : Brominated analogs are often intermediates in cross-coupling reactions or photoactive materials.
Trifluoromethyl-Substituted Analog: 3-Azetidinomethyl-4'-trifluoromethylbenzophenone
- Structural Difference : -CF₃ replaces -SMe.
- Molecular weight increases to 325.47 g/mol .
- Applications : Fluorinated compounds are prevalent in agrochemicals and drug design due to improved bioavailability.
Piperidine-Substituted Analog: 4-Piperidinomethyl-4'-thiomethylbenzophenone
- Structural Difference : Azetidine (4-membered) replaced with piperidine (6-membered).
- Impact : Larger ring size increases molecular weight (325.47 g/mol ) and conformational flexibility, which may improve binding affinity in biological targets .
Oxygen-Ring Analog: 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone
- Structural Difference : Azetidine replaced with 1,3-dioxolane.
- Molecular weight is 300.40 g/mol, with a purity ≥95% reported .
Research and Practical Implications
- Synthetic Utility : Derivatives like the bromo- and trifluoromethyl-substituted compounds serve as intermediates in Suzuki-Miyaura couplings or fluorinated drug candidates.
- Biological Relevance : The thiomethyl group’s sulfur atom may participate in hydrogen bonding or metal coordination, relevant to enzyme inhibition studies.
- Commercial Availability: Some analogs (e.g., 3-chloro-4'-piperidinomethyl benzophenone) are discontinued, highlighting synthesis challenges or stability issues .
Biological Activity
3-Azetidinomethyl-4'-thiomethylbenzophenone is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features, including an azetidine ring and a thiomethyl group. The compound has the molecular formula and a molecular weight of 297.4 g/mol. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Thiomethyl Group : Enhances biological activity through interactions with various biological targets.
- Benzophenone Core : Provides a framework for further functionalization and biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the azetidine ring and thiomethyl group facilitates binding to these targets, leading to modulation of their activity. The compound may exert effects through:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Activation : Modulating receptor activity, which could influence various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antitumor Activity
Studies have demonstrated that derivatives of benzophenone compounds can exhibit significant antitumor properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
| Compound | Cell Line Tested | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| This compound | MDA-MB-435 (breast cancer) | 25.1 | 77.5 | 93.3 |
| Other Benzophenone Derivative | OVCAR-4 (ovarian cancer) | 21.5 | 28.7 | N/A |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structural features may contribute to its effectiveness in inhibiting bacterial growth.
Enzyme Inhibition Studies
Research has shown that compounds similar to this compound can inhibit enzymes such as DNA topoisomerase and HIV reverse transcriptase, indicating potential applications in antiviral therapies.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer efficacy of azetidine derivatives, including this compound, against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
- Antibacterial Screening : In a comparative study, the antibacterial activity of the compound was tested against standard antibiotics like streptomycin and ceftazidime. The results showed promising activity against Staphylococcus aureus and E. coli, suggesting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
